1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromophenoxy, chlorophenyl, and triazacyclopenta[cd]azulene moieties.
Preparation Methods
The synthesis of 1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol.
Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors to form the triazacyclopenta[cd]azulene core.
Coupling reactions: The bromophenoxy intermediate is then coupled with the triazacyclopenta[cd]azulene core under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can be compared with other similar compounds, such as:
- 2-[(4-bromoanilino)methyl]-N-(4-bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide .
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromophenoxy, chlorophenyl, and triazacyclopenta[cd]azulene moieties, which may confer unique properties and applications.
Properties
Molecular Formula |
C29H23BrCl2N4OS |
---|---|
Molecular Weight |
626.4 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-N,6-bis(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C29H23BrCl2N4OS/c30-19-6-14-23(15-7-19)37-17-25-34-36-27(28(38)33-22-12-10-21(32)11-13-22)26(18-4-8-20(31)9-5-18)24-3-1-2-16-35(25)29(24)36/h4-15H,1-3,16-17H2,(H,33,38) |
InChI Key |
VMZUGMODLMOBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3C(=S)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)COC6=CC=C(C=C6)Br |
Origin of Product |
United States |
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